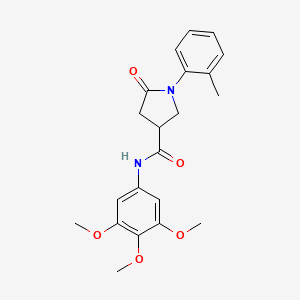![molecular formula C17H23ClN2O4S B5317095 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317095.png)
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride, also known as DBIBS hydrochloride, is a sulfonamide compound that has gained significant attention in scientific research.
作用機序
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer growth and inflammation. Additionally, this compound hydrochloride can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the formation of new blood vessels that are necessary for tumor growth. This compound hydrochloride can also reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
実験室実験の利点と制限
One of the main advantages of 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride is its specificity towards certain enzymes, making it a potentially effective therapeutic agent. However, it also has limitations, such as its poor solubility in water and potential toxicity at high doses.
将来の方向性
There are many potential future directions for research on 4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of this compound hydrochloride for therapeutic use. Finally, research on the potential use of this compound hydrochloride in other disease states, such as autoimmune disorders, is also warranted.
Conclusion:
In conclusion, this compound hydrochloride is a sulfonamide compound that has shown promise in scientific research for its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Despite its limitations, this compound hydrochloride represents a promising avenue for future research in the field of therapeutics.
合成法
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride can be synthesized through a multistep process, starting with the reaction between 3,4-dimethoxybenzaldehyde and 2-bromoethylamine hydrobromide to form 2-(3,4-dimethoxybenzylamino)ethanol. This intermediate is then reacted with benzenesulfonyl chloride to produce the final product, this compound hydrochloride.
科学的研究の応用
4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that this compound hydrochloride can inhibit the growth of cancer cells and reduce inflammation in various animal models.
特性
IUPAC Name |
4-[2-[(3,4-dimethoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S.ClH/c1-22-16-8-5-14(11-17(16)23-2)12-19-10-9-13-3-6-15(7-4-13)24(18,20)21;/h3-8,11,19H,9-10,12H2,1-2H3,(H2,18,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYMAFPEBVHJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5317016.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5317031.png)
![N-[2-(tert-butylthio)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5317041.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-pyrrolidinyl)benzamide](/img/structure/B5317046.png)
![N-(3-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5317057.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5317060.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5317073.png)

![(3S*,5S*)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-1-(2-phenylethyl)-3-piperidinecarboxylic acid](/img/structure/B5317081.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5317090.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5317106.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)